PSMA-Val-Cit-PAB-MMAE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PSMA-Val-Cit-PAB-MMAE is a novel small-molecule conjugate designed for targeted chemotherapy, particularly for prostate cancer. This compound targets the prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells, and delivers the cytotoxic agent monomethyl auristatin E (MMAE) to these cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PSMA-Val-Cit-PAB-MMAE involves several key steps:
Preparation of the PSMA-targeting moiety: This involves synthesizing a urea-based PSMA-targeting ligand.
Linker Synthesis: The Val-Cit-PAB linker is synthesized, which includes a valine-citrulline dipeptide and a para-aminobenzyl carbamate (PAB) group.
Conjugation: The PSMA-targeting moiety is conjugated to the Val-Cit-PAB linker, followed by the attachment of monomethyl auristatin E (MMAE) to the linker
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis of the individual components followed by their conjugation under controlled conditions. The process requires stringent quality control to ensure the purity and efficacy of the final product .
化学反応の分析
Types of Reactions
PSMA-Val-Cit-PAB-MMAE undergoes several types of chemical reactions:
Conjugation: The synthesis involves conjugation reactions to attach the PSMA-targeting moiety and MMAE to the linker.
Common Reagents and Conditions
Reagents: Urea-based PSMA-targeting ligand, valine-citrulline dipeptide, para-aminobenzyl carbamate, monomethyl auristatin E.
Conditions: The reactions are typically carried out under mild conditions to preserve the integrity of the components
Major Products
The major product of these reactions is the this compound conjugate, which is a highly selective and potent chemotherapeutic agent .
科学的研究の応用
PSMA-Val-Cit-PAB-MMAE has several scientific research applications:
作用機序
The mechanism of action of PSMA-Val-Cit-PAB-MMAE involves several steps:
Targeting: The PSMA-targeting moiety selectively binds to PSMA on the surface of prostate cancer cells.
Internalization: The conjugate is internalized by the cancer cells through receptor-mediated endocytosis.
Release: Inside the lysosomes, the Val-Cit-PAB linker is cleaved by cathepsin B, releasing MMAE.
Cytotoxicity: MMAE inhibits cell division by blocking the polymerization of tubulin, leading to cell death.
類似化合物との比較
PSMA-Val-Cit-PAB-MMAE is unique due to its highly selective targeting of PSMA and the use of the Val-Cit-PAB linker for controlled release of MMAE. Similar compounds include:
Anti-PSMA-MC-vc-PAB-MMAE: Another PSMA-targeted conjugate with a similar mechanism of action.
These compounds highlight the advancements in targeted drug delivery systems and the ongoing efforts to improve the efficacy and safety of chemotherapeutic agents.
特性
分子式 |
C114H165ClN20O26 |
---|---|
分子量 |
2267.1 g/mol |
IUPAC名 |
(2S)-2-[[(1S)-5-[6-[[4-[[(2S)-1-[[(2S)-1-[3-[4-[4-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutyl]triazol-1-yl]propylamino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl]amino]hexanoyl-[(3-chlorophenyl)methyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C114H165ClN20O26/c1-15-72(8)100(90(159-13)65-95(141)135-61-30-41-89(135)102(160-14)73(9)103(145)120-74(10)101(144)79-35-21-17-22-36-79)131(11)109(151)98(70(4)5)128-108(150)99(71(6)7)132(12)114(158)161-68-77-44-48-81(49-45-77)121-105(147)84(40-29-57-119-112(116)156)123-107(149)97(69(2)3)127-92(138)42-28-38-82-67-134(130-129-82)60-31-58-118-104(146)87(64-76-46-50-83(136)51-47-76)124-106(148)88(63-75-32-19-16-20-33-75)122-93(139)54-53-91(137)117-56-25-18-23-43-94(140)133(66-78-34-27-37-80(115)62-78)59-26-24-39-85(110(152)153)125-113(157)126-86(111(154)155)52-55-96(142)143/h16-17,19-22,27,32-37,44-51,62,67,69-74,84-90,97-102,136,144H,15,18,23-26,28-31,38-43,52-61,63-66,68H2,1-14H3,(H,117,137)(H,118,146)(H,120,145)(H,121,147)(H,122,139)(H,123,149)(H,124,148)(H,127,138)(H,128,150)(H,142,143)(H,152,153)(H,154,155)(H3,116,119,156)(H2,125,126,157)/t72-,73+,74+,84-,85-,86-,87-,88-,89-,90+,97-,98-,99-,100-,101+,102+/m0/s1 |
InChIキー |
HQGAXUPTPWZFGA-OESYFJANSA-N |
異性体SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCC4=CN(N=N4)CCCNC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC6=CC=CC=C6)NC(=O)CCC(=O)NCCCCCC(=O)N(CCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)CC7=CC(=CC=C7)Cl |
正規SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC4=CN(N=N4)CCCNC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)CCC(=O)NCCCCCC(=O)N(CCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)CC7=CC(=CC=C7)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。